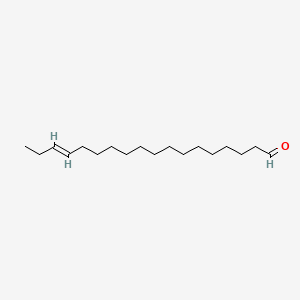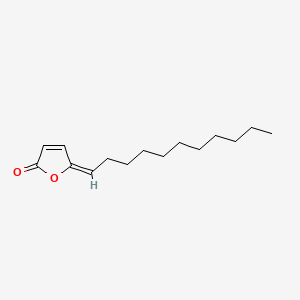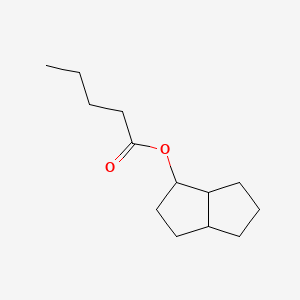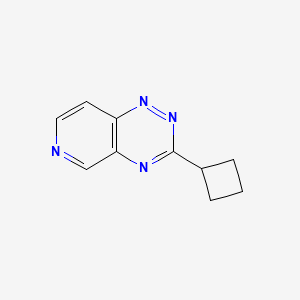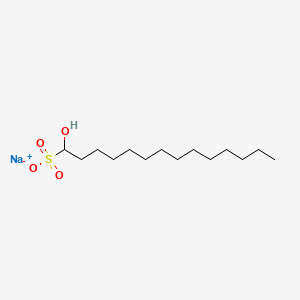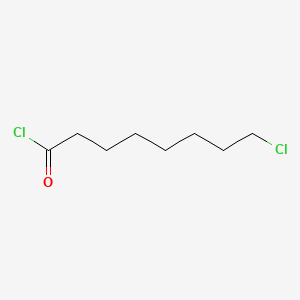![molecular formula C20H18INO B15175955 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide CAS No. 6276-50-2](/img/structure/B15175955.png)
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 36402 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 36402 involves several steps, starting with the preparation of the necessary precursors. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations occur. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 36402 is scaled up from laboratory methods. This involves using larger reactors and more efficient processes to produce the compound in bulk. The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 36402 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving NSC 36402 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of NSC 36402 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications or studies.
Applications De Recherche Scientifique
NSC 36402 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, NSC 36402 is investigated for its therapeutic potential in treating different diseases. In industry, it is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 36402 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which are studied to understand the compound’s effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
NSC 36402 is compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds include those with similar chemical structures or functional groups. The comparison focuses on the differences in reactivity, stability, and applications, providing insights into why NSC 36402 may be preferred in certain contexts.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 36402 but also have distinct properties that make them suitable for different applications.
Propriétés
Numéro CAS |
6276-50-2 |
|---|---|
Formule moléculaire |
C20H18INO |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;iodide |
InChI |
InChI=1S/C20H18NO.HI/c1-16-11-13-21(14-12-16)15-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QCMPJMYRFJRWAB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


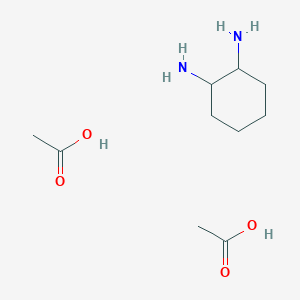
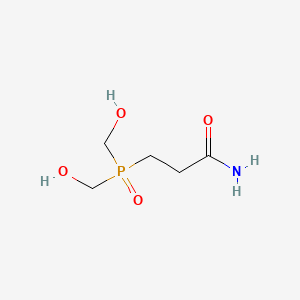
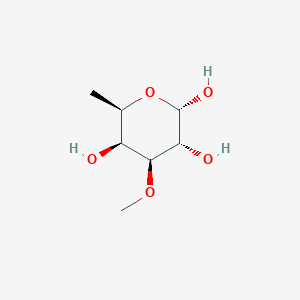

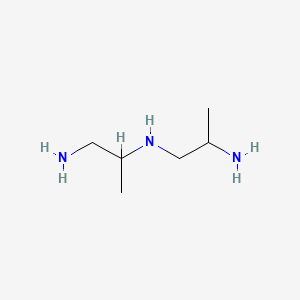
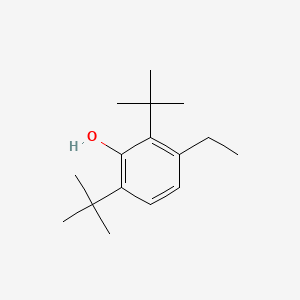
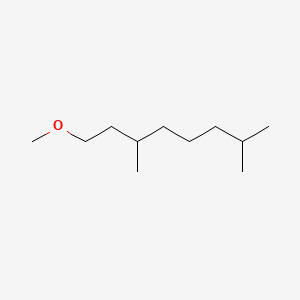
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
